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Compound of Interest

Compound Name: Lancifodilactone C

Cat. No.: B15595979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of Lancifodilactone C, a nortriterpenoid with promising biological activities. The

content is structured to guide researchers in the scalable production of this complex natural

product, facilitating further investigation into its therapeutic potential.

Introduction
Lancifodilactone C is a structurally unique triterpenoid isolated from the stems and roots of

Kadsura lancilimba. It has demonstrated notable biological activity, particularly as an inhibitor of

human immunodeficiency virus (HIV) replication in H9 lymphocytes with no significant

cytotoxicity.[1][2] The complex architecture of Lancifodilactone C, featuring a tricyclic skeleton

composed of a trans-dimethylbicyclo[4.3.0]nonane and a unique 7-isopropylenecyclohepta-

1,3,5-triene ring system, presents a significant synthetic challenge.[1][2]

Recently, the first total synthesis of Lancifodilactone C was accomplished, which also led to a

revision of its originally proposed structure.[1][2] This breakthrough provides a blueprint for the

laboratory-scale synthesis and opens avenues for the development of scalable routes to

produce larger quantities of this valuable compound for advanced preclinical and clinical

studies.

This document outlines the key synthetic strategies and provides detailed experimental

protocols for the synthesis of the revised structure of Lancifodilactone C. Additionally, it
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discusses potential scale-up considerations for critical reactions and presents a plausible

biological signaling pathway based on its known anti-HIV activity.

Data Presentation
Table 1: Summary of Key Reaction Steps and Conditions
for the Total Synthesis of Revised Lancifodilactone C
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Note: The yields presented are based on the initial laboratory-scale synthesis and may require

optimization for large-scale production.

Experimental Protocols
General Considerations for Scalability
For the scale-up of the Lancifodilactone C synthesis, several factors need to be considered:

Reagent Cost and Availability: Prioritize the use of cost-effective and readily available

starting materials and reagents.

Reaction Safety: Conduct a thorough safety assessment for all reactions, especially those

involving pyrophoric reagents (e.g., NaH), high pressures, or exothermic processes.

Work-up and Purification: Develop robust and scalable work-up and purification procedures.

Chromatography should be minimized in favor of crystallization or extraction where possible.

High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective

and scalable method for the purification of nortriterpenoids from natural sources and could

be adapted for synthetic intermediates.

Process Analytical Technology (PAT): Implement in-process controls to monitor reaction

progress and ensure batch-to-batch consistency.

Protocol 1: Synthesis of the Chiral Enone (Step 1)
This protocol describes the asymmetric Michael addition to establish the initial stereochemistry.

Materials:

2-Methyl-1,3-cyclohexanedione

Propiolaldehyde
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(S)-diphenylprolinol silyl ether (catalyst)

Toluene, anhydrous

Hydrochloric acid (1 M)

Sodium bicarbonate (saturated solution)

Brine

Magnesium sulfate, anhydrous

Silica gel for column chromatography

Procedure:

To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous toluene, add the (S)-

diphenylprolinol silyl ether catalyst (0.1 eq).

Cool the mixture to 0 °C and add propiolaldehyde (1.2 eq) dropwise over 30 minutes.

Stir the reaction at 0 °C for 24 hours, monitoring by TLC.

Upon completion, quench the reaction with 1 M HCl.

Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over

anhydrous MgSO4, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the chiral

enone.

Scale-up Considerations:

The use of a chiral organocatalyst is efficient, but its cost may be a factor on a large scale.

Catalyst loading optimization is recommended.
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Cryogenic conditions may be challenging for large reactors. Investigating the reaction at

higher temperatures with potentially different catalysts could be beneficial.

Protocol 2: Key Domino [4+3] Cycloaddition (Step 5)
This protocol details the crucial one-pot reaction to construct the seven-membered ring.

Materials:

Alkyne intermediate from Step 4

2,3-Dibromo-1-propene

Azobisisobutyronitrile (AIBN)

Tributyltin hydride (n-Bu3SnH)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Benzene, anhydrous

Silica gel for column chromatography

Procedure:

To a solution of the alkyne (1.0 eq) and 2,3-dibromo-1-propene (1.5 eq) in anhydrous

benzene, add AIBN (0.1 eq).

Heat the mixture to reflux and add a solution of n-Bu3SnH (1.2 eq) in benzene dropwise over

2 hours.

Continue refluxing for an additional 4 hours.

Cool the reaction to room temperature and add DDQ (1.2 eq).

Stir for 1 hour at room temperature.
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Add DBU (1.5 eq) and stir for another 2 hours.

Quench the reaction with water and extract with ethyl acetate (3 x).

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

Purify the residue by column chromatography to yield the tricyclic core.

Scale-up Considerations:

The use of tributyltin hydride is a significant concern on a large scale due to its toxicity and

the difficulty of removing tin byproducts. Investigating alternative, less toxic radical initiators

and reducing agents is highly recommended.

Benzene is a known carcinogen and should be replaced with a safer solvent like toluene or

xylene if possible.

The one-pot nature of this reaction is advantageous for scalability, but each step will require

careful optimization of conditions and addition times.
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Caption: Synthetic workflow for the total synthesis of revised Lancifodilactone C.

Biological Activity and Signaling Pathway
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Lancifodilactone C has been reported to inhibit the replication of HIV in H9 lymphocytes.[1][2]

While the precise molecular mechanism has not been fully elucidated for Lancifodilactone C
itself, many nortriterpenoids from the Schisandraceae family are known to exhibit anti-HIV

properties. A plausible mechanism of action for Lancifodilactone C is the inhibition of a key

viral enzyme, such as HIV-1 reverse transcriptase (RT).

HIV-1 RT is a crucial enzyme for the retroviral life cycle, responsible for converting the viral

RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this

enzyme effectively halts viral replication.
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Caption: Hypothesized mechanism of anti-HIV action of Lancifodilactone C.

Further studies are required to confirm this proposed mechanism and to identify the specific

binding site of Lancifodilactone C on HIV-1 RT. Elucidating the precise signaling pathway will

be crucial for the rational design of more potent analogs and for advancing Lancifodilactone C
as a potential therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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